5-Hydroxypyrrolidin-2-one
Overview
Description
5-Hydroxypyrrolidin-2-one is a heterocyclic organic compound characterized by a five-membered lactam ring with a hydroxyl group attached to the second carbon
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 5-hydroxypyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolidin-2-one derivatives are known to induce prominent pharmaceutical effects . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Result of Action
It’s known that pyrrolidin-2-one derivatives have various significant biological activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the chemical constituents of Pteridium aquilinum, a plant from which this compound was isolated, differ depending on habitat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the selective oxidation of pyrrolidine derivatives. For instance, the oxidation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation can yield this compound . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and scalable processes. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with dimethyldioxirane (DMDO) at low temperatures can yield 3-acyl-5-hydroxy-3-pyrrolin-2-ones .
Common Reagents and Conditions:
Oxidation: DMDO at -40°C
Reduction: Sodium borohydride (NaBH4)
Substitution: Vilsmeier-Haack reagent (POCl3-DMF or PBr3-DMF)
Major Products:
- 3-acyl-5-hydroxy-3-pyrrolin-2-ones
- 3-acyl-3,4-epoxy-5-hydroxy-pyrrolidin-2-one
Scientific Research Applications
5-Hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrrolidin-2-one
- 3-Hydroxypyrrolidin-2-one
- 5-Methylpyrrolidin-2-one
Uniqueness: Compared to its analogs, it offers distinct advantages in terms of biological activity and synthetic versatility .
Properties
IUPAC Name |
5-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWUCXEMSSZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62312-55-4 | |
Record name | 5-Hydroxy-2-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What natural sources have been reported to contain 5-hydroxypyrrolidin-2-one?
A1: this compound has been isolated from various natural sources, including:
- Mushrooms: Macrolepiota neomastoidea [, , ], a poisonous mushroom found in Korea and other East Asian countries.
- Plants: Scrophularia takesimensis [], Anchusa italica [], Hyptis verticillata [], Taraxacum coreanum [], Lythrum salicaria [], Jatropha curcas [], and Pteridium aquilinum (young fronds) [].
Q2: What is the chemical structure of this compound?
A2: this compound is a heterocyclic compound with a five-membered ring containing one nitrogen atom. It possesses both a hydroxyl group (-OH) at the 5th carbon and a carbonyl group (C=O) at the 2nd carbon of the ring.
Q3: Can you describe the absolute configuration of lepiotins A and B, two alkaloids containing the this compound moiety?
A3: While lepiotins A and B were initially isolated from Macrolepiota neomastoidea [], their absolute configurations at C-5 remained unclear. Further research utilizing Mosher’s method and Circular Dichroism (CD) analysis successfully determined the absolute configurations of these compounds at C-5 [].
Q4: Has this compound been synthesized?
A4: Yes, several synthetic routes for this compound and its derivatives have been reported. For example:
- Sessiline Synthesis: this compound, derived from succinimide, acts as a precursor in the first reported synthesis of sessiline, an alkaloid. This synthesis involves a coupling reaction with 5-hydroxymethylfurfural, obtained from furfuryl alcohol [].
- Lipase-Catalyzed Kinetic Resolution: This method allows for the synthesis of both enantiomers of chiral this compound and 5-hydroxy-1,5-dihydropyrrol-2-one with high enantioselectivity, employing lipases like Lipase PS and Novozym 435 as catalysts [, ].
- Ammonolysis of 5-Methoxyfuran-2(5H)-ones: This approach utilizes ammonolysis of 5-methoxyfuran-2(5H)-ones and their derivatives to synthesize 5-hydroxy-3-pyrrolin-2-ones and 5-hydroxypyrrolidin-2-ones [].
- From 3-Alkoxysuccinimides: A regioselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones has been achieved using 3-alkoxysuccinimides as starting materials [].
Q5: How does the structure of this compound relate to its biological activity?
A5: While limited information is available specifically on the structure-activity relationship of this compound itself, research on related compounds provides some insights. For instance, the presence of a this compound ring system with an attached N3-substituted adenine ring is crucial for the formation of DNA adducts by colibactin, a bacterial genotoxin []. Modifying the substituents on the pyrrolidinone ring could potentially influence its reactivity and interaction with biological targets.
Q6: What are the potential applications of this compound and its derivatives in organic synthesis?
A6: this compound serves as a valuable building block in organic synthesis due to its versatile reactivity. Some potential applications include:
- Synthesis of Thienamycin-like γ-lactams: Chiral 3-substituted this compound derivatives, such as compound 12, are valuable intermediates in the synthesis of thienamycin-like γ-lactams, which are of interest for their potential antibiotic properties [].
- Synthesis of Diformylated Pyrroles: Vilsmeier reaction conditions can be employed to dehydroxylate N-aryl-5-hydroxy-γ-lactam derivatives, leading to the formation of diformylated pyrroles. These pyrrole derivatives are useful intermediates in various synthetic transformations [].
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Various spectroscopic and chromatographic techniques are valuable for characterizing and quantifying this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are instrumental in determining the structure and stereochemistry of this compound and its derivatives [, , ].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-FAB-MS, provides accurate mass measurements, aiding in molecular formula determination [].
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule, such as hydroxyl and carbonyl groups, providing insights into its structure [].
- Chromatography: Thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are essential for isolating and purifying this compound from natural sources or reaction mixtures [, , , ].
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